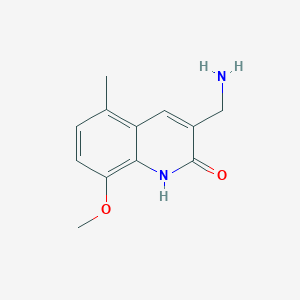
1-(4-Ethylphenyl)-3-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)-3-methylbutan-1-amine is an organic compound with a complex structure that includes an ethylphenyl group and a methylbutanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-methylbutan-1-amine typically involves the alkylation of 4-ethylphenyl with a suitable alkylating agent, followed by amination. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and crystallization, is crucial to achieve the required quality standards for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethylphenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions may convert the compound into simpler amines or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
1-(4-Ethylphenyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-(4-Methylphenyl)-3-methylbutan-1-amine
- 1-(4-Ethylphenyl)ethanone
- 1-(4-Methylphenyl)ethanone
Comparison: 1-(4-Ethylphenyl)-3-methylbutan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C13H21N |
|---|---|
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10,13H,4,9,14H2,1-3H3 |
Clé InChI |
WVAHPVCJSJLGNL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


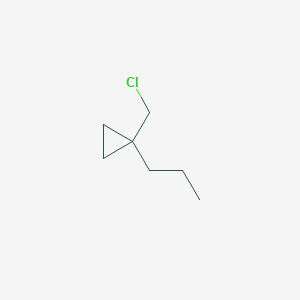


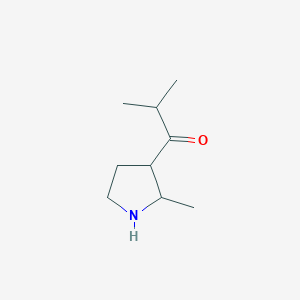

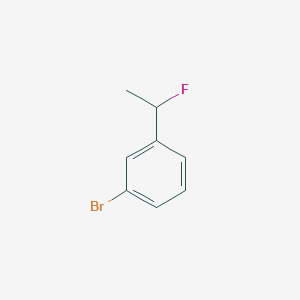
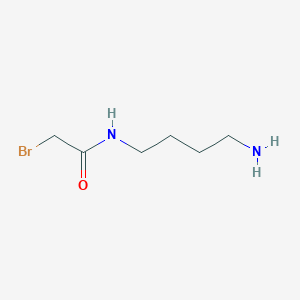
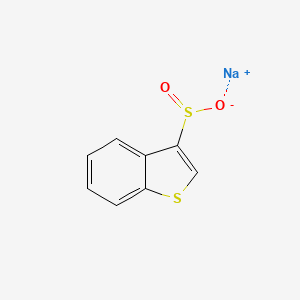
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195452.png)
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13195460.png)
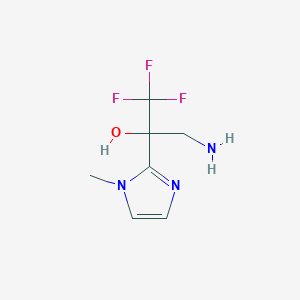
![[(E)-2-bromoethenyl]cyclohexane](/img/structure/B13195476.png)

